4,5-Dinitronaphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-Dinitronaphthalene-2-sulfonic acid is a chemical compound with the CAS Number: 90947-27-6 . It has a molecular weight of 298.23 . It is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is the same . The InChI code for the compound is1S/C10H6N2O7S/c13-11(14)8-3-1-2-6-4-7(20(17,18)19)5-9(10(6)8)12(15)16/h1-5H,(H,17,18,19)
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 298.23 . It is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Characterization of Metal Organic Frameworks
Metal organic frameworks (MOFs) incorporating sulfonic acid derivatives, including 4,5-dinitronaphthalene-2-sulfonic acid, have been synthesized and characterized for their unique structural properties. For instance, the synthesis of divalent metal carboxylate-sulfonates showcases the formation of complex structures with layered and one-dimensional configurations, highlighting the role of sulfonic acid derivatives in facilitating diverse molecular architectures (Zhong‐Ming Sun et al., 2004).
Coordination Compounds and Supramolecular Structures
Research has demonstrated the ability of sulfonated ligands to form coordination compounds with various metals, leading to the development of materials with potential applications in catalysis, molecular recognition, and photoluminescence. For example, coordination compounds constructed from sulfophthalic acid ligands exhibit different dimensionality based on the metal ions and ancillary ligands used, with some showing promising photoluminescent properties (Zeng-Mei Shan et al., 2010).
Proton Conductivity and Water Sorption Studies
Sulfonic group functionalized mixed ligand coordination polymers have been synthesized and studied for their humidity-dependent proton conductivity and water sorption behavior. These studies are crucial for applications in fuel cell technology and humidity sensors, where efficient proton conduction is required. The presence of sulfonic acid groups significantly enhances the materials' proton conductivity under varying humidity conditions (D. K. Maity et al., 2017).
Electrochemical Sensing Applications
The modification of electrodes with polymeric films derived from sulfonic acid-containing compounds has been explored for the electrochemical sensing of various molecules. For instance, electrodes modified with poly(4-amino-3-hydroxynaphthalene sulfonic acid) have demonstrated enhanced sensitivity and selectivity for the simultaneous determination of caffeine and paracetamol, showcasing the potential for developing advanced sensors for pharmaceutical and food analysis (M. Tefera et al., 2016).
Fluorescent Sensing for Anions
Sulfonic acid derivatives have been utilized in the development of fluorescent sensors for the selective detection of anions in water. The mechanism often involves supramolecular self-assembly, which can be fine-tuned for high sensitivity and selectivity towards specific anions, such as cyanide. This research is pivotal for environmental monitoring and the development of diagnostic tools (B. Shi et al., 2013).
Properties
IUPAC Name |
4,5-dinitronaphthalene-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O7S/c13-11(14)8-3-1-2-6-4-7(20(17,18)19)5-9(10(6)8)12(15)16/h1-5H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYFNPHQAYYQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.